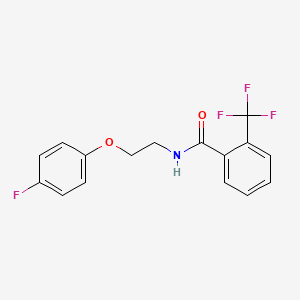

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

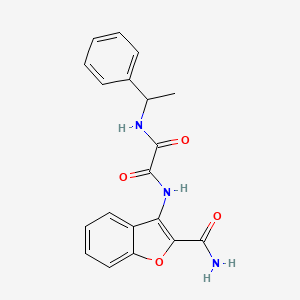

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "FEBT" and is a member of the benzamide family of compounds. FEBT has been shown to have significant effects on the biochemical and physiological processes of various organisms.

Scientific Research Applications

Versatile Ortho-Fluorination

A study highlighted the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, emphasizing the conversion of triflamide into a range of synthetically useful functional groups. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, showcasing the compound's role in introducing fluorine atoms into aromatic compounds, enhancing their reactivity and utility in further chemical transformations (Wang, Mei, & Yu, 2009).

Antipathogenic Activity

Research on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, revealed significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of benzamide derivatives in the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Intracellular pH Measurement

Fluorinated o-aminophenol derivatives have been modified to yield a series of pH-sensitive probes. These derivatives, including N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, exhibit significant titration shifts, suitable for the measurement of intracellular pH. This application demonstrates the compound's utility in biological and chemical sensing technologies (Rhee, Levy, & London, 1995).

Antitumor Activity

A synthetic inhibitor of histone deacetylase, showcasing benzamide derivatives' marked in vivo antitumor activity against human tumors, was studied. The compound, MS-27-275, acted through histone deacetylase inhibition, indicating the therapeutic potential of benzamide derivatives in cancer treatment (Saito et al., 1999).

Insecticidal Activity

Flubendiamide, a novel insecticide with a unique chemical structure including a trifluoromethyl benzamide moiety, shows extremely strong activity against lepidopterous pests. This application highlights the compound's potential in agricultural pest management and the development of novel insecticides (Tohnishi et al., 2005).

Gastrokinetic Agents

Studies on novel benzamides as selective and potent gastrokinetic agents revealed compounds like 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide exhibiting significant gastric emptying activity. This research suggests benzamide derivatives' potential in treating gastrointestinal motility disorders (Kato et al., 1991).

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c17-11-5-7-12(8-6-11)23-10-9-21-15(22)13-3-1-2-4-14(13)16(18,19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDJZLSOOABHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)

![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)

![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)